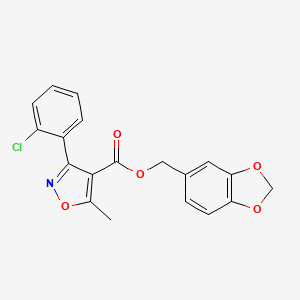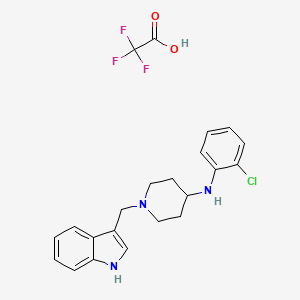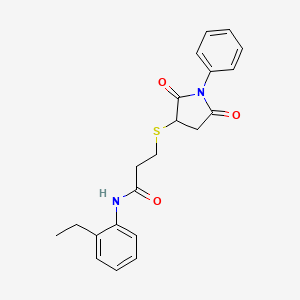
1,3-Benzodioxol-5-ylmethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Overview
Description
1,3-Benzodioxol-5-ylmethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is a complex organic compound that features a benzodioxole moiety, a chlorophenyl group, and an isoxazolecarboxylate structure. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-ylmethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Chlorophenyl Group: This step might involve a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride.
Construction of the Isoxazole Ring: This can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Esterification: The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-5-ylmethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Halogenation or nitration can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Potential bioactive compound for drug discovery.
Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the synthesis of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-ylmethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxol-5-ylmethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate: Unique due to its specific combination of functional groups.
Other Isoxazolecarboxylates: Similar in structure but may lack the benzodioxole or chlorophenyl groups.
Benzodioxole Derivatives: Share the benzodioxole moiety but differ in other functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO5/c1-11-17(18(21-26-11)13-4-2-3-5-14(13)20)19(22)23-9-12-6-7-15-16(8-12)25-10-24-15/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOHKIAQYTWEOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione](/img/structure/B4226247.png)
![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE](/img/structure/B4226255.png)

![N-[4-(acetylamino)phenyl]-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4226270.png)
![N-[4-[3-(2-ethoxyphenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B4226275.png)

![N-(4-methylphenyl)-6-[4-(4-nitrophenyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B4226295.png)

![2-cyano-3-[(2-methylphenyl)amino]-3-thioxopropanamide](/img/structure/B4226307.png)

![1-[(4-bromophenyl)sulfonyl]-N-(3-nitrophenyl)-3-piperidinecarboxamide](/img/structure/B4226314.png)
![[5-[(4-Methoxyphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B4226320.png)
![2,4-dichloro-N-(4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}phenyl)benzamide](/img/structure/B4226327.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B4226330.png)
